H-D-Cys(trt)-otbu hcl
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Overview
Description
H-D-Cysteine(trityl)-tert-butyl ester hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields. This compound is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. The trityl and tert-butyl ester groups serve as protective groups, enhancing the stability and solubility of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Cysteine(trityl)-tert-butyl ester hydrochloride typically involves the protection of the cysteine amino acid. The process begins with the protection of the sulfhydryl group of cysteine using a trityl chloride reagent in the presence of a base such as N,N-diisopropylethylamine. This reaction is carried out in an anhydrous solvent like N,N-dimethylformamide. The resulting product is then subjected to esterification using tert-butyl alcohol and a coupling reagent like dicyclohexylcarbodiimide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of H-D-Cysteine(trityl)-tert-butyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
H-D-Cysteine(trityl)-tert-butyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfhydryl group can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to sulfhydryl groups.
Substitution: The protective groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Acidic conditions using trifluoroacetic acid for deprotection of the trityl group
Major Products
Oxidation: Formation of cystine derivatives.
Reduction: Regeneration of free cysteine.
Substitution: Deprotected cysteine ready for further reactions
Scientific Research Applications
H-D-Cysteine(trityl)-tert-butyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, serving as a building block for more complex molecules.
Biology: Studied for its role in protein folding and stability, as well as its involvement in redox reactions.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and as a precursor for bioactive peptides.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of H-D-Cysteine(trityl)-tert-butyl ester hydrochloride involves its ability to protect the sulfhydryl group of cysteine, preventing unwanted reactions during peptide synthesis. The trityl and tert-butyl ester groups are selectively removed under specific conditions, allowing for controlled reactions. The compound targets sulfhydryl groups and pathways involved in redox reactions, playing a crucial role in maintaining the stability and functionality of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Cysteine(trityl)-OH: Another cysteine derivative used in peptide synthesis with a different protective group.
Boc-Cysteine(trityl)-OH: Similar to H-D-Cysteine(trityl)-tert-butyl ester hydrochloride but with a different ester group.
Ac-Cysteine(trityl)-OH: Acetyl-protected cysteine derivative used in various chemical reactions
Uniqueness
H-D-Cysteine(trityl)-tert-butyl ester hydrochloride is unique due to its combination of protective groups, which provide enhanced stability and solubility. This makes it particularly useful in complex peptide synthesis and industrial applications where high purity and yield are essential .
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-3-tritylsulfanylpropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2S.ClH/c1-25(2,3)29-24(28)23(27)19-30-26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18,23H,19,27H2,1-3H3;1H/t23-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOWWSICTUFREA-GNAFDRTKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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